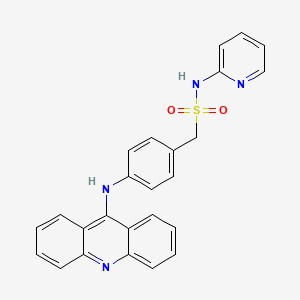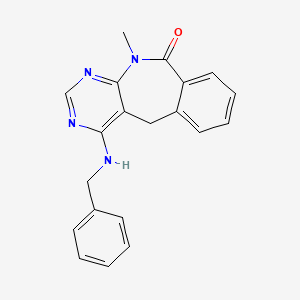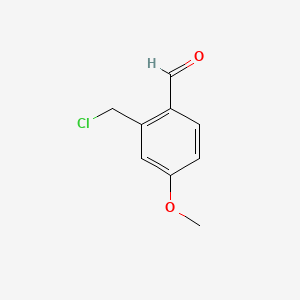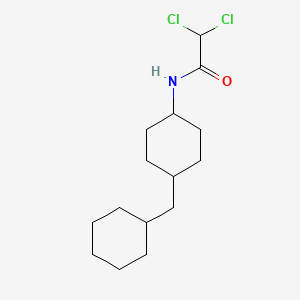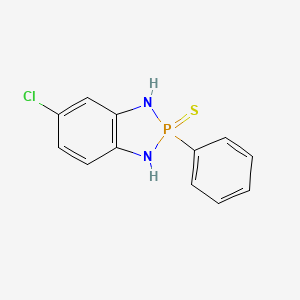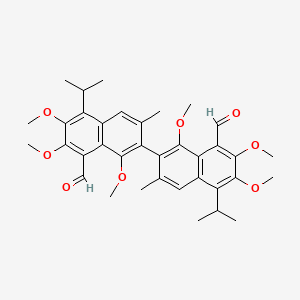![molecular formula C24H36N4O7P2 B12807982 n-[[(Diisopropylamino)-(4-nitrophenyl)phosphoryl]oxy-(4-nitrophenyl)phosphoryl]-n-isopropyl-propan-2-amine CAS No. 5337-16-6](/img/structure/B12807982.png)
n-[[(Diisopropylamino)-(4-nitrophenyl)phosphoryl]oxy-(4-nitrophenyl)phosphoryl]-n-isopropyl-propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N,N-Diisopropyl-P-(p-nitrophenyl)phosphonamidic anhydride (5ZZ6AD3XYU) is a chemical compound with the molecular formula C24H36N4O7P2 and a molecular weight of 554.5128 . It is known for its applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diisopropyl-P-(p-nitrophenyl)phosphonamidic anhydride involves the reaction of diisopropylamine with p-nitrophenylphosphonic dichloride under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reactors and distillation units to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N-Diisopropyl-P-(p-nitrophenyl)phosphonamidic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form .
Reduction: Reduction reactions can convert the nitro group to an .
Substitution: The compound can undergo substitution reactions where the diisopropyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as in the presence of a are used.
Substitution: Substitution reactions often involve alkyl halides or aryl halides under basic conditions.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phosphonamidic anhydrides.
Scientific Research Applications
N,N-Diisopropyl-P-(p-nitrophenyl)phosphonamidic anhydride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a to study enzyme mechanisms.
Medicine: Explored for its potential use in the development of .
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N,N-Diisopropyl-P-(p-nitrophenyl)phosphonamidic anhydride involves its interaction with biological macromolecules . The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This interaction is mediated through the phosphonamidic group , which mimics the natural substrate of the enzyme .
Comparison with Similar Compounds
Similar Compounds
- N,N-Diisopropyl-P-(p-nitrophenyl)phosphonamidic acid
- N,N-Diisopropyl-P-(p-nitrophenyl)phosphonamidic ester
- N,N-Diisopropyl-P-(p-nitrophenyl)phosphonamidic chloride
Uniqueness
N,N-Diisopropyl-P-(p-nitrophenyl)phosphonamidic anhydride is unique due to its anhydride functional group , which imparts distinct reactivity compared to its acid, ester, and chloride counterparts. This uniqueness makes it valuable in specific synthetic applications where the anhydride functionality is required .
Properties
CAS No. |
5337-16-6 |
|---|---|
Molecular Formula |
C24H36N4O7P2 |
Molecular Weight |
554.5 g/mol |
IUPAC Name |
N-[[[di(propan-2-yl)amino]-(4-nitrophenyl)phosphoryl]oxy-(4-nitrophenyl)phosphoryl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C24H36N4O7P2/c1-17(2)25(18(3)4)36(33,23-13-9-21(10-14-23)27(29)30)35-37(34,26(19(5)6)20(7)8)24-15-11-22(12-16-24)28(31)32/h9-20H,1-8H3 |
InChI Key |
QYSOTSPLJXOLFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(=O)(C1=CC=C(C=C1)[N+](=O)[O-])OP(=O)(C2=CC=C(C=C2)[N+](=O)[O-])N(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


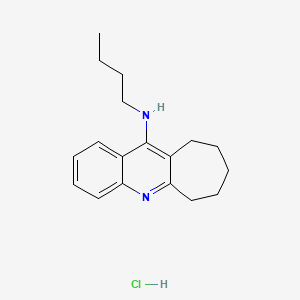

![4-[[(2-Pentylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12807924.png)
